molecular formula C10H20O B1238089 (E)-dec-3-en-2-ol

(E)-dec-3-en-2-ol

Cat. No. B1238089
M. Wt: 156.26 g/mol
InChI Key: HZRSDQXGMJFUKO-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-dec-3-en-2-ol is a fatty alcohol that is (3E)-dec-3-ene substituted by a hydroxy group at position 2. It has a role as a human metabolite. It is a secondary allylic alcohol, an alkenyl alcohol, a volatile organic compound and a fatty alcohol.

Scientific Research Applications

Antiallergic and Anti-inflammatory Effects

(E)-dec-3-en-2-ol, known for its potential health benefits, has been studied for its antiallergic and anti-inflammatory properties. Research has shown that certain compounds, possibly including (E)-dec-3-en-2-ol, significantly reduce ear thickness and decrease blood eosinophilia and skin eosinophils, suggesting strong antiallergic effects (Mahmoud Abdel Latif et al., 2015).

Modulation of Immune Response

Studies indicate that (E)-dec-3-en-2-ol might play a role in modulating immune responses, particularly in pulmonary diseases. It has been observed to effectively prevent pulmonary eosinophilic inflammation in allergic mice and suppress eosinophil lineage through an iNOS/CD95L-dependent mechanism (T. Queto et al., 2010).

Pharmacokinetics and Metabolism

Research into the pharmacokinetics and metabolism of (E)-dec-3-en-2-ol has revealed significant insights. For instance, variations in urinary pH can significantly affect the pharmacokinetics of the compound, suggesting the need for tailored dosage regimens based on individual physiological conditions (G. Edwards et al., 1981).

Enhancing Surveillance for Pathogens

The compound has shown potential in enhancing surveillance for pathogens. Studies have demonstrated that it can act synergistically with CO2 to increase catches of certain species, which could improve the sensitivity of surveillance for midges and the pathogens they vector (S. Ritchie et al., 1994).

Antioxidant Properties

(E)-dec-3-en-2-ol has been associated with antioxidant properties. Research on flavon-3-ols with a lipophilic decyl tail, related to (E)-dec-3-en-2-ol, indicates they protect membranes from oxidative damage, suggesting potential therapeutic applications in stroke and neurodegeneration (S. Caldwell et al., 2012).

Inhibition of Ion Pumps

The compound has been studied for its role in inhibiting ion pumps, such as Ca(2+)-ATPase. This interaction suggests potential therapeutic applications in treating ulcers, cancer, and ischemic heart disease. The specific interaction with sarcoplasmic reticulum Ca(2+)-ATPase indicates a non-competitive mechanism, distinct from other ion pump inhibitors (M. Aureliano et al., 2013).

Estrogenic Activity

Research has shown that (E)-dec-3-en-2-ol elicits an estrogen-like effect in rats, possibly due to its similarity to fatty acids with estrogenic activity found in royal jelly. This discovery opens up potential applications in treating infertility and promoting vitality (A. Seres et al., 2013).

Other Applications

The compound has also been investigated in various other contexts, such as its effects on drug-drug interactions, modulation of parasite migration, and its safety profile in pharmacological applications. These studies contribute to a broader understanding of the compound's versatility and potential therapeutic uses (M. Prichard & C. Shipman, 1990); (A. Daugschies & B. Ruttkowski, 1998); (K. Słoczyńska et al., 2019).

properties

Product Name

(E)-dec-3-en-2-ol

Molecular Formula

C10H20O

Molecular Weight

156.26 g/mol

IUPAC Name

(E)-dec-3-en-2-ol

InChI

InChI=1S/C10H20O/c1-3-4-5-6-7-8-9-10(2)11/h8-11H,3-7H2,1-2H3/b9-8+

InChI Key

HZRSDQXGMJFUKO-CMDGGOBGSA-N

Isomeric SMILES

CCCCCC/C=C/C(C)O

SMILES

CCCCCCC=CC(C)O

Canonical SMILES

CCCCCCC=CC(C)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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